molecular formula C8H13N3 B2474650 (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine CAS No. 1781538-66-6

(1-Cyclobutyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B2474650
CAS No.: 1781538-66-6
M. Wt: 151.213
InChI Key: TVUXYAZHRJLBLH-UHFFFAOYSA-N
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Description

(1-Cyclobutyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C8H13N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(1-Cyclobutyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Cyclobutyl (1-methyl-1H-pyrazol-4-yl)methanamine
  • (3-cyclobutyl-1H-pyrazol-5-yl)methanamine

Comparison: (1-Cyclobutyl-1H-pyrazol-5-yl)methanamine is unique due to its specific cyclobutyl substitution on the pyrazole ring, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications .

Properties

IUPAC Name

(2-cyclobutylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUXYAZHRJLBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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